

# A Comparative Guide to the Lewis Acidity of Perfluoropinacol Adducts

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## Compound of Interest

Compound Name: Perfluoropinacol

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This guide provides an objective comparison of the Lewis acidity of **perfluoropinacol** adducts, with a focus on a highly acidic bis(**perfluoropinacolato**)silane. The performance of this silane is compared with other potent perfluorinated Lewis acids, supported by experimental and computational data. Detailed experimental protocols for determining Lewis acidity are also provided.

## Introduction to Lewis Acidity and Perfluoropinacol Adducts

Lewis acidity, the ability of a chemical species to accept an electron pair, is a fundamental concept in chemistry with significant implications in catalysis, materials science, and drug development. Highly Lewis acidic compounds can activate substrates, facilitate bond cleavage, and catalyze a variety of chemical transformations. Perfluorinated ligands, such as the **perfluoropinacolato** ( $[\text{((CF}_3)_2\text{CO)}_2]^{2-}$ , pfp), are known to dramatically enhance the Lewis acidity of the central atom due to the strong electron-withdrawing nature of the trifluoromethyl groups. This guide focuses on comparing the Lewis acidity of adducts formed with this ligand, particularly highlighting a noteworthy silane derivative.

## Quantitative Comparison of Lewis Acidity

The Lewis acidity of various compounds can be quantified using experimental techniques like the Gutmann-Beckett method or computational methods such as the calculation of Fluoride Ion Affinity (FIA). The Gutmann-Beckett method provides an experimental measure of the "effective Lewis acidity" (eLA) by determining the change in the  $^{31}\text{P}$  NMR chemical shift ( $\Delta\delta$ ) of triethylphosphine oxide ( $\text{Et}_3\text{PO}$ ) upon coordination to a Lewis acid. A larger  $\Delta\delta$  value indicates a stronger Lewis acid. FIA, on the other hand, is a computational measure of "global Lewis acidity" (gLA) and is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA value corresponds to stronger Lewis acidity.

The following table summarizes the Lewis acidity data for a bis(perfluoropinacolato)silane and compares it with other well-known perfluorinated Lewis acids.

Compound	Central Atom	Method	Lewis Acidity Value	Reference
Bis(perfluoropinacolato)silane	Si	Gutmann-Beckett ( $\Delta\delta$ $^{31}\text{P}$ )	35.8 ppm	[1]
Tris(pentafluorophenyl)borane ( $\text{B}(\text{C}_6\text{F}_5)_3$ )	B	Gutmann-Beckett (AN)	82 (corresponds to $\Delta\delta$ $^{31}\text{P}$ of $\sim 37.1$ ppm)	[2]
Tris(pentafluorophenyl)borane ( $\text{B}(\text{C}_6\text{F}_5)_3$ )	B	FIA	452 kJ/mol	[3]
Aluminum(III) teflate ( $\text{Al}(\text{OTeF}_5)_3$ )	Al	Gutmann-Beckett ( $\Delta\delta$ $^{31}\text{P}$ )	33.9 ppm	[4]
Aluminum(III) teflate ( $\text{Al}(\text{OTeF}_5)_3$ )	Al	FIA	591 kJ/mol	[4]
Antimony Pentafluoride ( $\text{SbF}_5$ )	Sb	FIA	493 kJ/mol (benchmark for Lewis superacidity)	[4]

Note: The Acceptor Number (AN) from the Gutmann-Beckett method can be correlated to the  $\Delta\delta$   $^{31}\text{P}$  shift.  $\text{AN} = 2.21 \times (\delta(\text{sample}) - 41.0)$ . Assuming  $\delta(\text{free Et}_3\text{PO})$  is  $\sim 50$  ppm, a direct comparison is possible.

The data clearly indicates that bis(**perfluoropinacolato**)silane is a potent Lewis acid, exhibiting a Gutmann-Beckett shift comparable to some of the strongest known Lewis acids. Its high Lewis acidity, surpassing even that of the widely used  $\text{B}(\text{C}_6\text{F}_5)_3$  in this experimental measure, designates it as a Lewis superacid.<sup>[1]</sup>

## Experimental and Computational Protocols

### Gutmann-Beckett Method for Determining Effective Lewis Acidity

This method relies on the change in the  $^{31}\text{P}$  NMR chemical shift of triethylphosphine oxide ( $\text{Et}_3\text{PO}$ ) upon coordination to a Lewis acid.

Materials:

- Lewis acid sample
- Triethylphosphine oxide ( $\text{Et}_3\text{PO}$ )
- Anhydrous, non-coordinating NMR solvent (e.g.,  $\text{CD}_2\text{Cl}_2$ ,  $\text{C}_6\text{D}_6$ )
- NMR tubes and spectrometer

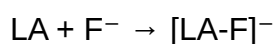
Procedure:

- Preparation of the  $\text{Et}_3\text{PO}$  solution: Prepare a stock solution of  $\text{Et}_3\text{PO}$  in the chosen anhydrous NMR solvent at a known concentration (e.g., 0.05 M).
- Preparation of the Lewis acid solution: In a separate container, prepare a solution of the Lewis acid in the same solvent and at the same concentration as the  $\text{Et}_3\text{PO}$  solution.
- NMR analysis of free  $\text{Et}_3\text{PO}$ : Record the  $^{31}\text{P}$  NMR spectrum of the  $\text{Et}_3\text{PO}$  stock solution to determine the chemical shift of the free probe ( $\delta_{\text{free}}$ ).

- Formation of the adduct: In an NMR tube, mix equal volumes of the Lewis acid solution and the Et<sub>3</sub>PO solution to achieve a 1:1 molar ratio.
- NMR analysis of the adduct: Record the <sup>31</sup>P NMR spectrum of the mixture. The new chemical shift corresponds to the Lewis acid-Et<sub>3</sub>PO adduct (δ<sub>adduct</sub>).
- Calculation of Δδ: The change in chemical shift is calculated as: Δδ = δ<sub>adduct</sub> - δ<sub>free</sub>.

## Fluoride Ion Affinity (FIA) Calculation for Global Lewis Acidity

FIA is a computational metric that provides a thermodynamic measure of Lewis acidity. It is calculated as the negative of the enthalpy change (ΔH) for the gas-phase reaction:

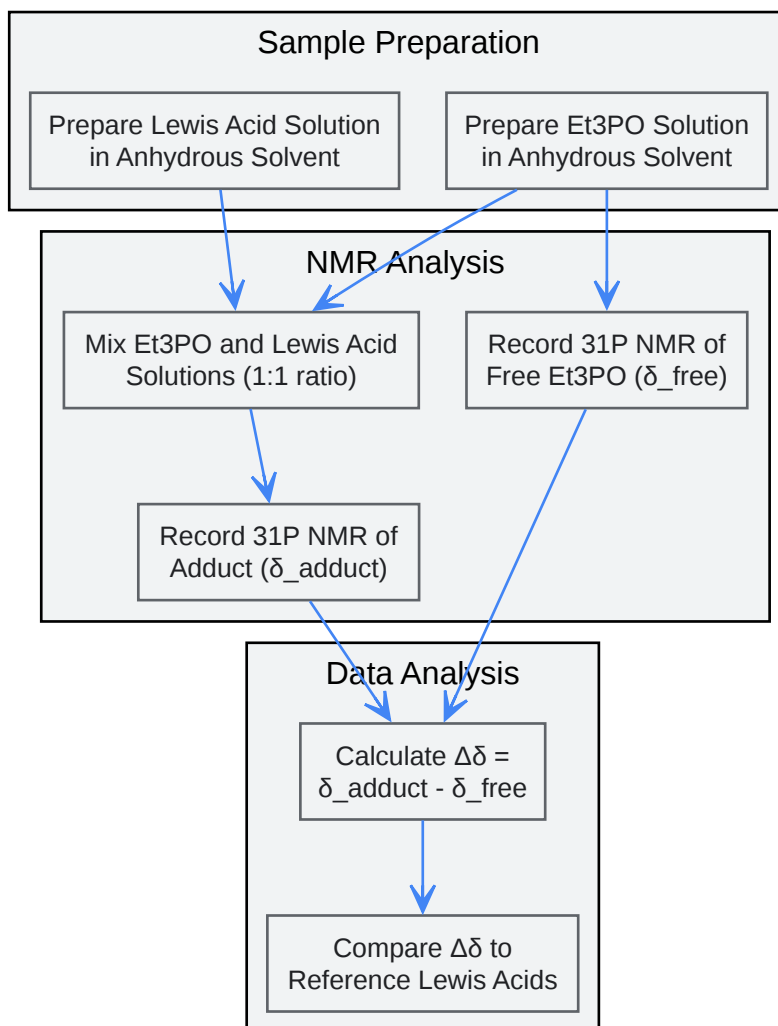


Computational Protocol:

- Geometry Optimization: The geometries of the Lewis acid (LA) and its fluoride adduct ([LA-F]<sup>-</sup>) are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).
- Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.
- Enthalpy Calculation: The total electronic energies (E) are calculated at a higher level of theory (e.g., CCSD(T)/aug-cc-pVTZ) using the optimized geometries (single-point energy calculation).
- FIA Calculation: The FIA is calculated using the following equation:  $\text{FIA} = - [ (E([\text{LA-F}]^-) + \text{ZPVE}([\text{LA-F}]^-) + \text{H}_{\text{corr}}([\text{LA-F}]^-)) - (E(\text{LA}) + \text{ZPVE}(\text{LA}) + \text{H}_{\text{corr}}(\text{LA})) - (E(\text{F}^-) + \text{H}_{\text{corr}}(\text{F}^-)) ]$  Where H<sub>corr</sub> is the thermal correction to enthalpy. The enthalpy of the fluoride ion is taken from established values.

## Visualizing the Experimental Workflow

The following diagram illustrates the experimental workflow for determining Lewis acidity using the Gutmann-Beckett method.

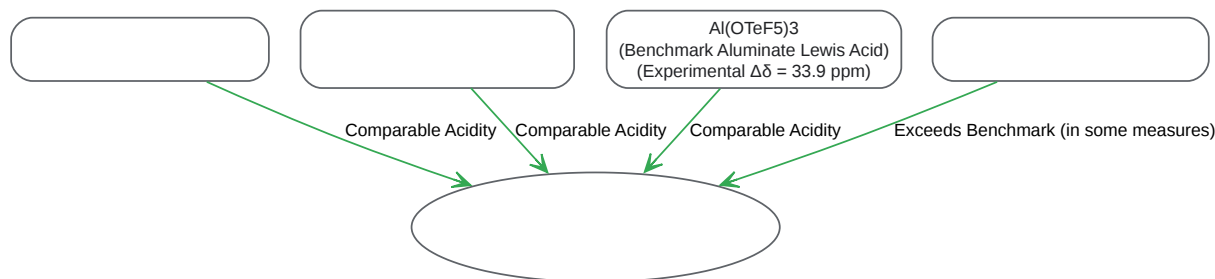


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#### Gutmann-Beckett Method Workflow

## Logical Relationship in Lewis Acidity Comparison

The following diagram illustrates the logical relationship in comparing the Lewis acidity of the **perfluoropinacolato** silane with other benchmark Lewis acids.



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### Comparative Lewis Acidity

## Conclusion

The use of the **perfluoropinacolato** ligand leads to the formation of exceptionally strong Lewis acids. The bis(**perfluoropinacolato**)silane, in particular, demonstrates a Lewis acidity that is on par with or even exceeds that of well-established perfluorinated Lewis acids like  $\text{B}(\text{C}_6\text{F}_5)_3$  in experimental measures. This positions such **perfluoropinacol** adducts as highly promising candidates for applications requiring potent Lewis acid catalysis, including in the synthesis of pharmaceuticals and advanced materials. Further research into the synthesis and reactivity of a broader range of **perfluoropinacol** adducts with different central atoms is warranted to fully explore their potential.

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